molecular formula C20H40Cl2N2 B13800653 1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride CAS No. 52673-66-2

1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride

Cat. No.: B13800653
CAS No.: 52673-66-2
M. Wt: 379.4 g/mol
InChI Key: VBJPLMJXXYLNKP-UHFFFAOYSA-N
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Description

1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride is a synthetic compound derived from adamantane, a polycyclic hydrocarbon This compound is known for its unique structure, which includes two dimethylaminopropyl groups attached to an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1,3-dibromoadamantane with 2-dimethylaminopropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The dimethylaminopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antiviral or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Memantine: A well-known adamantane derivative used in the treatment of Alzheimer’s disease.

    Amantadine: Another adamantane derivative with antiviral properties, particularly against influenza viruses.

    Rimantadine: Similar to amantadine, used as an antiviral agent.

Uniqueness

1,3-Bis(2-dimethylaminopropyl)adamantane dihydrochloride is unique due to its dual dimethylaminopropyl groups, which confer distinct chemical and biological properties. This structural feature differentiates it from other adamantane derivatives and contributes to its versatility in various applications.

Properties

CAS No.

52673-66-2

Molecular Formula

C20H40Cl2N2

Molecular Weight

379.4 g/mol

IUPAC Name

1-[3-[2-(dimethylamino)propyl]-1-adamantyl]-N,N-dimethylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C20H38N2.2ClH/c1-15(21(3)4)8-19-10-17-7-18(11-19)13-20(12-17,14-19)9-16(2)22(5)6;;/h15-18H,7-14H2,1-6H3;2*1H

InChI Key

VBJPLMJXXYLNKP-UHFFFAOYSA-N

Canonical SMILES

CC(CC12CC3CC(C1)CC(C3)(C2)CC(C)N(C)C)N(C)C.Cl.Cl

Origin of Product

United States

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